

Brinzolamide-d5: A Technical Guide to its Certificate of Analysis and Specifications

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Compound of Interest

Compound Name: *Brinzolamide-d5*

Cat. No.: *B563267*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and specifications for **Brinzolamide-d5**, a deuterated analog of the carbonic anhydrase inhibitor, Brinzolamide. Primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies, a comprehensive understanding of its quality parameters is crucial for accurate and reproducible results. This document outlines the key specifications, analytical methodologies for its quantification, and a typical quality control workflow.

Brinzolamide-d5: Core Specifications

Brinzolamide-d5 is synthesized to serve as a stable, isotopically labeled internal standard for the quantification of Brinzolamide in various biological matrices using mass spectrometry-based assays.^{[1][2]} Its key physical and chemical properties are summarized below.

Parameter	Specification	Source
Chemical Name	(4R)-4-(ethyl-1,1,2,2,2-d5-amino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide	[1]
CAS Number	1217651-02-9	[1]
Molecular Formula	C ₁₂ H ₁₆ D ₅ N ₃ O ₅ S ₃	[1]
Molecular Weight	388.5 g/mol	[1]
Purity	≥98%	Typical Specification
Isotopic Purity	≥99% deuterated forms (d1-d5)	[1]
Appearance	White to off-white solid	Typical Specification
Solubility	Soluble in DMSO	[1]
Storage	-20°C	[1]

Analytical Methodologies for Quantification

The primary application of **Brinzolamide-d5** is as an internal standard in chromatographic assays, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the precise quantification of Brinzolamide.

High-Performance Liquid Chromatography (HPLC)

While **Brinzolamide-d5** is not typically the primary analyte in HPLC-UV methods, the chromatographic conditions for its parent compound, Brinzolamide, are directly applicable. A validated HPLC method is essential for assessing the purity of **Brinzolamide-d5** and for separating it from potential impurities.

Table 2: Representative HPLC Method Parameters for Brinzolamide Analysis

Parameter	Description
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	A mixture of an aqueous buffer (e.g., 0.1% formic acid or potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol) in varying ratios.[3][4]
Flow Rate	Typically 1.0 mL/min.[3][4]
Detection	UV detection at approximately 254 nm.[3][4]
Injection Volume	10-20 µL
Column Temperature	Ambient or controlled (e.g., 25°C)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying Brinzolamide in biological samples, with **Brinzolamide-d5** serving as the ideal internal standard due to its similar chemical properties and distinct mass.

Table 3: Typical LC-MS/MS Method Parameters for Brinzolamide Quantification using **Brinzolamide-d5**

Parameter	Description
Chromatographic System	Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column	C18 or other suitable reverse-phase column
Mobile Phase	Gradient elution with a mixture of aqueous and organic solvents, often containing additives like formic acid or ammonium formate to improve ionization.
Flow Rate	0.2-0.5 mL/min
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI) in positive ion mode
Monitored Transitions	Brinzolamide: e.g., m/z 384.1 → 283.1 Brinzolamide-d5: e.g., m/z 389.1 → 288.1
Internal Standard Concentration	A fixed concentration is added to all samples (calibrators, quality controls, and unknowns) to normalize for variations in sample preparation and instrument response.

Quality Control and Certificate of Analysis Workflow

The Certificate of Analysis for **Brinzolamide-d5** is a critical document that assures its identity, purity, and suitability for its intended use. The following diagram illustrates a typical quality control workflow for an isotopically labeled internal standard like **Brinzolamide-d5**.

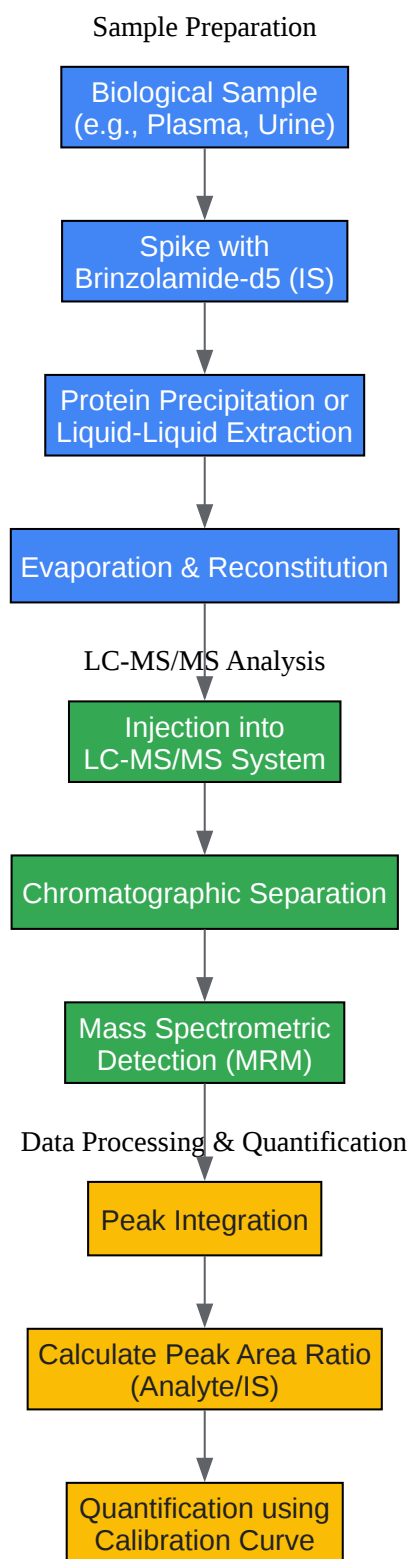


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Caption: Quality Control Workflow for **Brinzolamide-d5**.

Application in Bioanalytical Assays

The use of **Brinzolamide-d5** as an internal standard is fundamental to achieving accurate and precise quantification of Brinzolamide in complex biological matrices. The following diagram outlines the typical workflow of its application in an LC-MS/MS assay.



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Caption: Bioanalytical Workflow using **Brinzolamide-d5**.

In conclusion, the meticulous characterization and quality control of **Brinzolamide-d5** are paramount to its effective use as an internal standard. The information presented in this guide, based on typical certificates of analysis and established analytical methodologies, provides a comprehensive resource for researchers and scientists in the field of drug development and analysis.

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